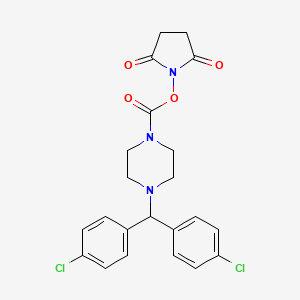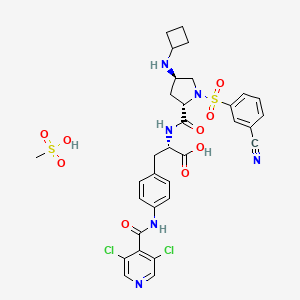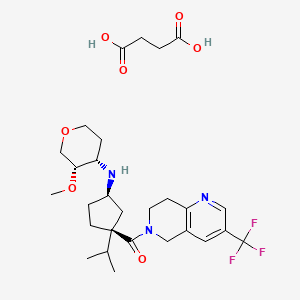![molecular formula C22H19N3O2S B609135 N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide CAS No. 1404437-62-2](/img/structure/B609135.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide
Descripción general
Descripción
“N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide . The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C22H19N3O2S/c1- 13 (2) 14- 9- 10- 16 (24- 21 (26) 19- 8- 5- 11- 28- 19) 15 (12- 14) 20- 22 (27) 25- 18- 7- 4- 3- 6- 17 (18) 23- 20/h3- 13H,1- 2H3, (H,24,26) (H,25,27) . The SMILES string is CC (C)C1=CC (=C (C=C1)NC (=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 . Other physical and chemical properties such as solubility are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies
- The synthesis and reactivity of compounds structurally related to N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide have been a subject of interest. A study by Aleksandrov, Zablotskii, and El’chaninov (2020) discusses the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of various derivatives through reactions like nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
- Research on quinoxalin-2-carboxamides, which are chemically related to the compound , has been conducted to evaluate their pharmacological properties. Mahesh et al. (2011) synthesized a series of these compounds, assessing them as potential serotonin type-3 (5-HT3) receptor antagonists. Their findings indicate significant 5-HT3 receptor antagonism, suggesting potential therapeutic applications (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anti-Cancer Properties
- There's a notable study by Mudududdla et al. (2015), focusing on derivatives of thiophene-2-carboxamides, which have structural similarities to the compound . Their research highlights the synthesis of various derivatives and their subsequent screening for anticancer activity, particularly against colorectal carcinoma. This study emphasizes the potential of such compounds in overcoming cancer chemoresistance (Mudududdla et al., 2015).
Anti-Microbial and Anti-Inflammatory Activities
- Douadi et al. (2020) explored azoimine quinoline derivatives, which share structural features with the compound under discussion. Their study demonstrates the synthesis of these derivatives and their evaluation for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding interactions. This research provides insights into the diverse biological activities of quinoline-based compounds (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Chemical Properties and Applications
- The chemical properties and applications of similar compounds have been studied by Lisovenko, Dryahlov, and Dmitriev (2016), who investigated the three-component synthesis involving furan-2,3-diones, leading to various derivatives. This research contributes to understanding the chemical behavior and potential applications of such compounds (Lisovenko, Dryahlov, & Dmitriev, 2016).
Propiedades
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



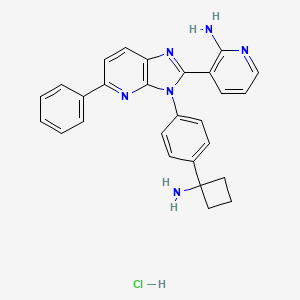

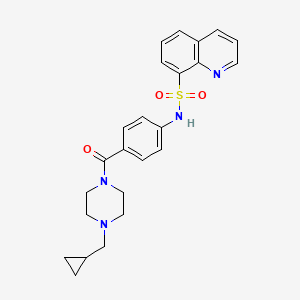

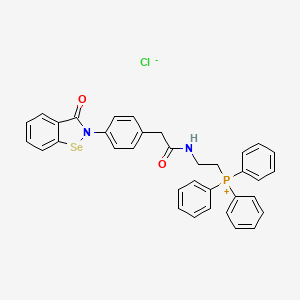

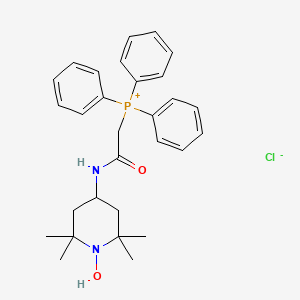

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

